molecular formula C15H14F3N3OS B2873371 N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide CAS No. 1797861-31-4

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B2873371
CAS No.: 1797861-31-4
M. Wt: 341.35
InChI Key: WNIWZGSGXUJBGW-UHFFFAOYSA-N
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Description

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide is a synthetic organic compound that features a thiazole ring, a pyrrolidine ring, and a trifluoromethyl-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-Thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3OS/c16-15(17,18)11-3-1-10(2-4-11)13(22)20-12-5-7-21(9-12)14-19-6-8-23-14/h1-4,6,8,12H,5,7,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIWZGSGXUJBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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